2,7-Di-tert-butyl-9,9-dimethylxanthene
Overview
Description
2,7-Di-tert-butyl-9,9-dimethylxanthene is a heterocyclic building block . It has been used in the synthesis of a new series of diphosphine ligands . The empirical formula is C23H30O .
Synthesis Analysis
The compound can be synthesized through a palladium-catalyzed coupling reaction between 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene and 2 equivalents of 1,3-diisopropylimidazolin-2-imine .Molecular Structure Analysis
The molecular formula of 2,7-Di-tert-butyl-9,9-dimethylxanthene is C23H30O . The molecular weight is 322.48 .Chemical Reactions Analysis
2,7-Di-tert-butyl-9,9-dimethylxanthene may be used in the preparation of 4,5-diamino-9,9′-dimethylxanthene .Physical And Chemical Properties Analysis
The melting point of 2,7-Di-tert-butyl-9,9-dimethylxanthene is 188-192 °C (lit.) . The predicted boiling point is 370.2±42.0 °C and the predicted density is 0.980±0.06 g/cm3 .Scientific Research Applications
Thermochemical Properties
2,7-Di-tert-butyl-9,9-dimethylxanthene has been studied for its thermochemical properties. Research by Freitas et al. (2017) explored its thermodynamic properties in both condensed and gas states, employing static-bomb combustion calorimetry, vacuum drop microcalorimetry, and the Knudsen effusion techniques. The study also conducted computational calculations to understand the energetic effects caused by replacing hydrogen atoms in the xanthene moiety by methyl and tert-butyl groups (Freitas, Gomes, & Silva, 2017).
Catalysis Applications
Tschan et al. (2010) investigated bulky phosphines containing 2,7-di-tert-butyl-9,9-dimethylxanthene moiety for the selective telomerization of 1,3-butadiene with methanol. This process is crucial for producing 1-methoxyocta-2,7-diene, a key intermediate in the Dow 1-octene process. The study found that certain ligands with this xanthene derivative showed improved selectivity and yield compared to benchmark ligands (Tschan et al., 2010).
Organometallic Chemistry
Motolko et al. (2017) explored the use of 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene in the synthesis of yttrium and aluminum alkyl complexes. This research is significant in the field of organometallic chemistry, particularly in understanding the coordination chemistry of rigid bis-anilido NON-donor ligands (Motolko, Emslie, & Jenkins, 2017).
Ligand Design for Metal Complexes
Research by Okamura et al. (2004) involved the synthesis of a platinum-ruthenium dinuclear complex bridged by bis(terpyridyl)xanthene, derived from 2,7-di-tert-butyl-9,9-dimethylxanthene. This study contributes to the understanding of metal complex chemistry and the role of xanthene derivatives in ligand design (Okamura et al., 2004).
Molecular Host Construction
Nowick et al. (1990) explored the construction of molecular hosts using 2,7-di-tert-alkyl-9,9-dimethylxanthene-4,5-dicarboxylic acids. These molecular clefts were capable of complexing sizable guests, contributing to the field of host-guest chemistry (Nowick, Ballester, Ebmeyer, & Rebek, 1990).
Safety And Hazards
Future Directions
2,7-Di-tert-butyl-9,9-dimethylxanthene may be used in the preparation of 4,5-diamino-9,9′-dimethylxanthene . This suggests potential future applications in the synthesis of new compounds.
Relevant Papers The synthesis of a new series of diphosphine ligands based on 2,7-di-tert-butyl-9,9-dimethylxanthene has been reported . Further details would require a more in-depth review of the relevant literature.
properties
IUPAC Name |
2,7-ditert-butyl-9,9-dimethylxanthene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O/c1-21(2,3)15-9-11-19-17(13-15)23(7,8)18-14-16(22(4,5)6)10-12-20(18)24-19/h9-14H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCYABCDIOEUAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C(C)(C)C)OC3=C1C=C(C=C3)C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401977 | |
Record name | 2,7-Di-tert-butyl-9,9-dimethylxanthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Di-tert-butyl-9,9-dimethylxanthene | |
CAS RN |
130525-41-6 | |
Record name | 2,7-Di-tert-butyl-9,9-dimethylxanthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.